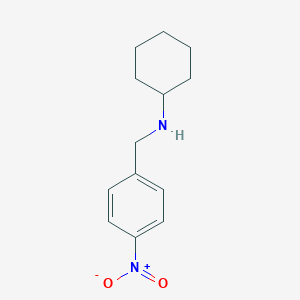
N-(4-nitrobenzyl)cyclohexanamine
Übersicht
Beschreibung
“N-(4-nitrobenzyl)cyclohexanamine” is a chemical compound with the CAS Number: 1609409-25-7 . It has a molecular weight of 315.21 and its IUPAC name is N-(4-nitrobenzyl)cyclohexanamine hydrobromide . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “N-(4-nitrobenzyl)cyclohexanamine” is1S/C13H18N2O2.BrH/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“N-(4-nitrobenzyl)cyclohexanamine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Nucleoside Transport Protein Inhibition : A study conducted by Tromp et al. (2005) discusses the synthesis and biological evaluation of compounds less polar than 4-nitrobenzylthioinosine (NBTI). They found that introducing an alkylamine substituent at specific positions of the compound led to increased affinity for the nucleoside transport protein, indicating potential use in manipulating nucleoside transport for therapeutic purposes (Tromp et al., 2005).
Polymer and Materials Science : Zhao et al. (2012) discussed the utilization of o-nitrobenzyl group (o-NB), which is structurally related to N-(4-nitrobenzyl)cyclohexanamine, in polymer and materials science. This group is frequently used for photodegradable hydrogels, thin film patterning, and self-assembled monolayers, highlighting its role in the development of new materials (Zhao et al., 2012).
Colorimetric Assay Development : Christian et al. (1980) modified the 4-(4′-nitrobenzyl)-pyridine method for the colorimetric determination of cyclophosphamide and its alkylating metabolites. This highlights the use of nitrobenzyl derivatives in developing assays for detecting specific chemical compounds (Christian et al., 1980).
Synthesis of Organic Intermediates : Wang Ling-ya (2015) discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound structurally similar to N-(4-nitrobenzyl)cyclohexanamine. This compound is an important intermediate in organic synthesis, used in medicine, pesticide, and chemical fields, demonstrating the broader applicability of nitrobenzyl derivatives (Wang Ling-ya, 2015).
Biomimetic Indicators for Alkylating Agents : Provencher and Love (2015) synthesized derivatives of 4-(4-Nitrobenzyl)pyridine (NBP), a colorimetric indicator for alkylating agents. These derivatives serve as DNA models and are used in toxicological screening, detection of warfare agents, and environmental analyses, showcasing the application of nitrobenzyl derivatives in safety and detection technologies (Provencher and Love, 2015).
Eigenschaften
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355668 | |
| Record name | N-(4-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrobenzyl)cyclohexanamine | |
CAS RN |
59507-51-6 | |
| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)



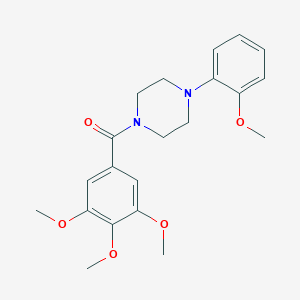
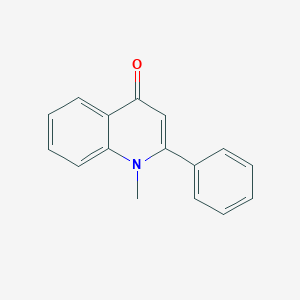
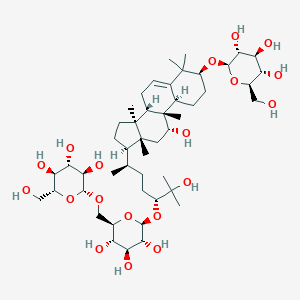


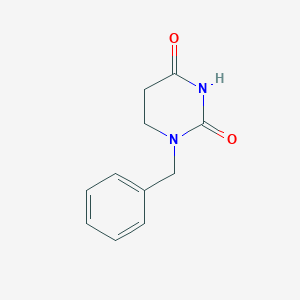
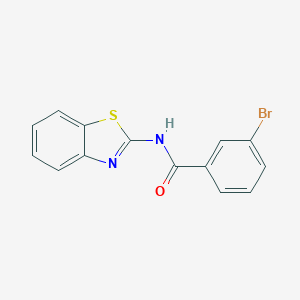
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)